REACTION_CXSMILES
|
CCCCC.[C:6](Cl)([Cl:8])=[O:7].[C:10]([O:14][O:15][C:16](=[O:20])[CH2:17][CH2:18][OH:19])([CH3:13])([CH3:12])[CH3:11].N1C=CC=CC=1>C(OCC)C>[Cl:8][C:6]([O:19][CH2:18][CH2:17][C:16]([O:15][O:14][C:10]([CH3:13])([CH3:11])[CH3:12])=[O:20])=[O:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(CCO)=O
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this mixture was added
|
Name
|
|
Type
|
|
Smiles
|
ClC(=O)OCCC(=O)OOC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |